molecular formula C19H10O B146296 6H-benzo[cd]pyren-6-one CAS No. 3074-00-8

6H-benzo[cd]pyren-6-one

Cat. No. B146296
CAS RN: 3074-00-8
M. Wt: 254.3 g/mol
InChI Key: CLIKSBRDCNSYNO-UHFFFAOYSA-N
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Description

6H-benzo[cd]pyren-6-one is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benzo[a]pyrene, which is known for its environmental and health impacts due to its carcinogenic properties. The structure of 6H-benzo[cd]pyren-6-one is closely related to that of benzo[a]pyrene, with the addition of a ketone group. This compound is of interest due to its presence in combustion effluents and its potential biological activity .

Synthesis Analysis

The synthesis of 6H-benzo[cd]pyren-6-one and related ketones has been achieved through a new synthetic method, which also allowed for the isolation of the unstable alcohol 6H-benzo[cd]pyren-6-ol for the first time. This method has facilitated the study of these compounds using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (NC-AFM), providing insights into their molecular structure .

Molecular Structure Analysis

The molecular geometry of benzo[a]pyrene and its derivatives, including 6H-benzo[cd]pyren-6-one, has been studied through three-dimensional crystal structure determinations. These studies have revealed the extent of molecular distortions caused by nonbonded interactions, particularly in the bay-region of the molecules. Such structural insights are crucial for understanding the interactions of these PAHs with biological macromolecules .

Chemical Reactions Analysis

6H-benzo[cd]pyren-6-one has been shown to be a product of the thermolysis of benzo[c]phenanthrene-5,6-dicarboxylic anhydride, indicating its relevance in the study of combustion effluents. The formation of 6H-benzo[cd]pyren-6-one and its analogs is significant in understanding the environmental impact of PAHs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6H-benzo[cd]pyren-6-one are closely related to those of benzo[a]pyrene and its nitrated derivatives. Detailed infrared and Raman spectroscopic data have been provided for benzo[a]pyrene and its mononitrated isomers, which are essential for trace analysis and understanding the mutagenic and carcinogenic properties of these compounds. The introduction of a nitro group to the benzo[a]pyrene structure leads to geometrical distortions, which can be correlated with changes in vibrational data and mutagenicity .

Scientific Research Applications

Synthesis and Molecular Imaging

6H-benzo[cd]pyren-6-one, also known as 'Olympicene', is a significant non-Kekulé fragment of graphene. Recent advances have led to the development of new synthetic methods for 6H-benzo[cd]pyren-6-one and related ketones. These advancements include the first-time isolation of the unstable alcohol 6H-benzo[cd]pyren-6-ol. The molecular imaging of these compounds has been achieved using scanning tunnelling microscopy (STM) and non-contact atomic force microscopy (NC-AFM), allowing for detailed characterization of 6H-benzo[cd]pyren-6-one and its derivatives (Mistry et al., 2015).

Photochemical Reactions

6H-benzo[cd]pyren-6-one exhibits interesting photochemical properties. For instance, its fluorescence in organic solutions increases upon light irradiation. This phenomenon has been investigated under various conditions, revealing insights into the mechanism behind fluorescence enhancement. These studies have implications for understanding the photochemical behavior of polycyclic aromatic ketones (Ohshima et al., 2008).

Phosphorescence Characteristics

Research into the phosphorescence of large polycyclic aromatic ketones, including 6H-benzo[cd]-pyren-6-one, has provided valuable information on their excited triplet states. This research aids in understanding the electronic properties of such compounds, which is crucial for various applications in materials science and photophysics (Ohshima et al., 2001).

Safety And Hazards

6H-benzo[cd]pyren-6-one is a potentially carcinogenic substance . When heated to decomposition, it emits acrid smoke and irritating vapors . It’s recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaen-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10O/c20-19-14-5-1-3-11-7-9-13-10-8-12-4-2-6-15(19)17(12)18(13)16(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIKSBRDCNSYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=CC=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184759
Record name 6H-Benzo(cd)pyren-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-benzo[cd]pyren-6-one

CAS RN

3074-00-8
Record name 6H-Benzo[cd]pyren-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3074-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthanthrone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3074-00-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74892
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Benzo(cd)pyren-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9WAZ0827H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
S Ohshima, T Ohtsuki, E Kimura… - Polycyclic Aromatic …, 2008 - Taylor & Francis
Fluorescence of naphthanthrone,6H-benzo[cd]pyren-6-one, in degassed organic solution increases on light irradiation, but it stays almost constant in aerated solution. To clarify this …
Number of citations: 5 www.tandfonline.com
M Yagishita, S Ohshima - Polycyclic Aromatic Compounds, 2010 - Taylor & Francis
Fluorescence of naphthanthrone, 6H-benzo[cd]pyren-6-one, in degassed organic solution increases by a factor of 10–100 on strong irradiation and the spectrum is blue-shifted. To …
Number of citations: 3 www.tandfonline.com
E Kiuchi, K Tominaga, Y Sakamoto… - Polycyclic Aromatic …, 2008 - Taylor & Francis
1-Bromonaphthanthrone (1-bromo-6H-benzo[cd]pyren-6-one), a useful starting material for the synthesis of undecacyclic aromatic hydrocarbons, was synthesized by means of glycerol …
Number of citations: 2 www.tandfonline.com
C Tintel, M Van der Brugge… - Recueil des Travaux …, 1983 - Wiley Online Library
Synthesis of 6Hâ•’benzo[cd]pyrenâ•’6â•’one, a polar constituent of carbon b Page 1 220 Recl. Trav. Chim. Pays-Bas 102, 220-223 (1983) C. Tintel et al. / Synthesis of 6H-benzo/cd]pyren-6-one …
Number of citations: 19 onlinelibrary.wiley.com
M Yagishita, D Nakajima, S Ohshima - Journal of Luminescence, 2016 - Elsevier
Polycyclic aromatic ketones emit very weak fluorescence, but their fluorescence is significantly enhanced by about one hundred times after preliminary irradiation of their degassed …
Number of citations: 4 www.sciencedirect.com
M Sarobe, LW Jenneskens, UE Wiersum - Tetrahedron letters, 1997 - Elsevier
Thermolysis of Benzo[c]phenanthrene-5,6-dicarboxylic Anhydride and 6H-Benzo[cd]pyren-6.one. Entries to the Combustion Effluents Page 1 Tetrahedron Letters, Vol. 38, No. 26, pp. 4689-4692 …
Number of citations: 13 www.sciencedirect.com
K Misaki, H Kawami, T Tanaka, H Handa… - … and Chemistry: An …, 2007 - Wiley Online Library
Polycyclic aromatic ketones (PAKs) and polycyclic aromatic quinones (PAQs) are oxygenated polycyclic aromatic hydrocarbons (PAHs), and reports about the aryl hydrocarbon receptor …
Number of citations: 62 setac.onlinelibrary.wiley.com
X Ma, S Wu - Critical Reviews in Food Science and Nutrition, 2022 - Taylor & Francis
Oxygenated polycyclic aromatic hydrocarbons (OPAHs) are polycyclic aromatic hydrocarbons (PAHs) functionalized with at least one carbonyl group and are generally thought to be …
Number of citations: 3 www.tandfonline.com
V Cunha, C Vogs, F Le Bihanic, K Dreij - Environment International, 2020 - Elsevier
Polycyclic aromatic compounds (PACs), including polycyclic aromatic hydrocarbons (PAHs) and oxygenated PAHs (oxy-PAHs), are common environmental pollutants known to cause …
Number of citations: 37 www.sciencedirect.com
K Dreij, L Lundin, F Le Bihanic, S Lundstedt - Environmental research, 2020 - Elsevier
Polycyclic aromatic compounds (PACs) are ubiquitous pollutants that are found everywhere in our environment, including air, soil and water. The aim of this study was to determine …
Number of citations: 32 www.sciencedirect.com

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